ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate
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Overview
Description
ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific fields.
Preparation Methods
The synthesis of ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethyl 3-amino-5-phenylthiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by nucleophiles like amines or thiols, forming new derivatives.
Scientific Research Applications
ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxylate: This compound has a benzofuran moiety instead of a phenylthiophene moiety, which may result in different chemical and biological properties.
Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate: This compound contains a benzoate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-2-23-18(22)16-12(20-17(21)13-8-9-15(19)24-13)10-14(25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWPZFJJHYSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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